molecular formula C7H16ClN3O3S B2717585 1-(Piperazin-1-ylsulfonyl)azetidin-3-ol hydrochloride CAS No. 2241131-17-7

1-(Piperazin-1-ylsulfonyl)azetidin-3-ol hydrochloride

Cat. No. B2717585
CAS RN: 2241131-17-7
M. Wt: 257.73
InChI Key: BKKDPOHHDUAQEB-UHFFFAOYSA-N
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Description

The compound “1-(Piperazin-1-ylsulfonyl)azetidin-3-ol hydrochloride” is a hydrochloride salt of a molecule that contains a piperazine ring, a sulfonyl group, and an azetidine ring with a hydroxyl group . Piperazine is a six-membered ring containing two nitrogen atoms, and azetidine is a four-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and azetidine rings, the sulfonyl group, and the hydroxyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and hydroxyl groups, as well as the nitrogen atoms in the piperazine and azetidine rings. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could enhance its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperazine derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses in various applications .

properties

IUPAC Name

1-piperazin-1-ylsulfonylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S.ClH/c11-7-5-10(6-7)14(12,13)9-3-1-8-2-4-9;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKDPOHHDUAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride

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